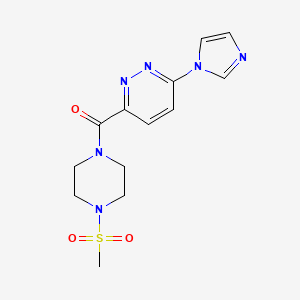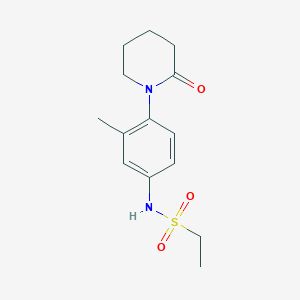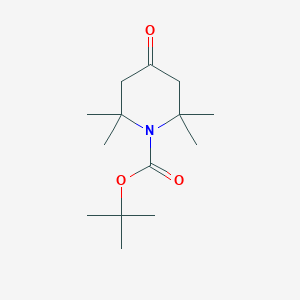![molecular formula C28H25N3O2 B2527163 1-(4-(tert-butyl)phenyl)-3-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline CAS No. 901246-71-7](/img/structure/B2527163.png)
1-(4-(tert-butyl)phenyl)-3-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(tert-butyl)phenyl)-3-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a fascinating compound in the realm of organic chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(tert-butyl)phenyl)-3-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from readily available precursors. One common approach includes the initial formation of the dioxoloquinoline core through a series of cyclization reactions. The tert-butyl and p-tolyl substituents are introduced via Friedel-Crafts alkylation reactions. Optimized reaction conditions, such as the choice of solvents, catalysts, and temperatures, are crucial for maximizing yields and purity.
Industrial Production Methods: On an industrial scale, the production of this compound involves streamlining the laboratory synthetic routes to achieve scalability. This often includes process optimizations such as continuous flow reactions, solvent recovery, and recycling strategies. High-pressure reactors and automated synthesis platforms may be employed to enhance efficiency and safety in the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-(tert-butyl)phenyl)-3-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: : The compound can be oxidized using reagents such as m-chloroperoxybenzoic acid (mCPBA) to introduce additional functional groups or to study the stability of its structural motifs.
Reduction: : It can be reduced using agents like lithium aluminum hydride (LiAlH4), typically resulting in the breaking of specific bonds within the molecule, yielding simpler derivatives.
Common Reagents and Conditions: The selection of reagents and conditions plays a pivotal role in the reactivity and outcomes of these reactions. Common reagents include strong acids or bases, oxidizing agents like potassium permanganate (KMnO4), and reducing agents such as sodium borohydride (NaBH4). Reaction conditions like temperature, pH, and solvent choice are meticulously optimized to achieve desired outcomes.
Major Products Formed: The major products formed from these reactions depend on the specific pathway chosen. For instance, oxidation may lead to the formation of quinoline N-oxides, while reduction could yield simpler aromatic amines. Substitution reactions could introduce various functional groups like hydroxyl, methyl, or halide groups, significantly altering the compound's properties.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 1-(4-(tert-butyl)phenyl)-3-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies. Its complex structure provides insight into steric and electronic effects in organic reactions.
Biology: Biologically, this compound has potential as a lead molecule in drug discovery, particularly for targeting specific enzymes or receptors. Its unique structural framework allows for interactions with biological macromolecules, making it a candidate for medicinal chemistry programs.
Medicine: In medicine, this compound is being investigated for its potential therapeutic properties. Preliminary studies suggest it may exhibit activity against certain types of cancer cells or act as an anti-inflammatory agent.
Industry: Industrially, this compound could be used in the development of advanced materials, including polymers and coatings, due to its stability and unique chemical properties. It may also find applications in electronics as part of organic semiconductors.
Mecanismo De Acción
The exact mechanism of action of 1-(4-(tert-butyl)phenyl)-3-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline depends on its application. In a medicinal context, the compound may exert its effects by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. For instance, it could inhibit the activity of a particular enzyme by mimicking the natural substrate, thus preventing the enzyme from carrying out its normal function. The molecular pathways involved would include the initial binding event, followed by a series of biochemical reactions that lead to the desired therapeutic effect.
Comparación Con Compuestos Similares
Comparison with Other Similar Compounds: Compared to other compounds in the pyrazoloquinoline family, 1-(4-(tert-butyl)phenyl)-3-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is unique due to its specific substituents. The presence of both the tert-butyl and p-tolyl groups distinguishes it from simpler analogues, potentially conferring enhanced stability, solubility, and biological activity.
Similar Compounds: Other similar compounds include:
1-Phenyl-3-p-tolyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline
1-(4-Methylphenyl)-3-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline
1-(tert-Butylphenyl)-3-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline
Each of these compounds varies slightly in their substituent groups, which can result in different chemical and physical properties.
There you have it! A deep dive into the world of this compound. This complex compound opens up a myriad of possibilities in both scientific research and industrial applications.
Propiedades
IUPAC Name |
3-(4-tert-butylphenyl)-5-(4-methylphenyl)-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2(6),4,7,9,11(15)-hexaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O2/c1-17-5-7-18(8-6-17)26-22-15-29-23-14-25-24(32-16-33-25)13-21(23)27(22)31(30-26)20-11-9-19(10-12-20)28(2,3)4/h5-15H,16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLWLFHITJSKXKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC5=C(C=C43)OCO5)C6=CC=C(C=C6)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(Dimethylamino)methyl]-4-hydroxybenzoic acid](/img/structure/B2527084.png)

![2-(Methylsulfanyl)-7-(2-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2527087.png)
![2-(4-Ethoxyphenyl)-1'-ethyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2527088.png)
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]ethan-1-one](/img/structure/B2527091.png)

![2-{5-[1-(2-ethoxybenzoyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine](/img/structure/B2527093.png)



![(E)-N-[(4-Cyano-2-fluorophenyl)methyl]-N-cyclopropyl-4-(dimethylamino)but-2-enamide](/img/structure/B2527103.png)
